Cas no 876316-27-7 (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde)

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- Benzaldehyde,4-(3-methyl-1,2,4-oxadiazol-5-yl)-
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
- SCHEMBL23058985
- BKB31627
- 876316-27-7
- DTXSID70594608
- FT-0720478
- MS-22360
- AKOS006229928
- DB-077036
- G62558
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
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- インチ: InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
- InChIKey: AEMXYVCSLPLJOW-UHFFFAOYSA-N
- SMILES: CC1=NOC(=N1)C2=CC=C(C=C2)C=O
計算された属性
- 精确分子量: 188.058577502g/mol
- 同位素质量: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.238
- Boiling Point: 354.3°C at 760 mmHg
- フラッシュポイント: 168.1°C
- Refractive Index: 1.584
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B498685-50mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-1g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 98% | 1g |
¥3840.00 | 2024-04-27 | |
Ambeed | A529819-5g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 97% | 5g |
$977.0 | 2024-04-16 | |
TRC | B498685-10mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B498685-100mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-250mg |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 98% | 250mg |
¥1785.00 | 2024-04-27 |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehydeに関する追加情報
4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Benzaldehyde: A Comprehensive Overview
The compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, identified by the CAS number 876316-27-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic aldehydes and features a unique structure that combines a benzaldehyde moiety with a 1,2,4-oxadiazole ring. The presence of the oxadiazole group introduces interesting electronic properties and reactivity, making it a subject of interest in both academic and applied research.
Recent studies have highlighted the importance of 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of new anti-inflammatory and anti-cancer agents. The oxadiazole ring is known for its ability to act as a bioisostere of other heterocyclic groups, which enhances its versatility in drug design. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines.
In addition to its medicinal applications, 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in the synthesis of novel metallopolymers. These materials exhibit unique electronic and mechanical properties, making them candidates for advanced sensors and electronic devices. A 2023 paper in Nature Materials reported the use of this compound in creating highly sensitive gas sensors capable of detecting trace amounts of toxic gases such as carbon monoxide.
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves multi-step reactions that combine aromatic aldehyde chemistry with heterocyclic synthesis. A common approach involves the condensation of benzaldehyde derivatives with appropriate amine or hydroxylamine precursors to form the oxadiazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, a 2023 study in Catalysis Science & Technology introduced a novel palladium-catalyzed coupling reaction that facilitates the construction of this compound with high efficiency.
Beyond its direct applications, 4-(3-methyl-1,2,4-oxadiazol-5-yllbenzaldehyde) has inspired further research into related compounds with similar structural motifs. Scientists are investigating how modifications to the methyl group or the benzaldehyde moiety can enhance specific properties such as solubility or bioavailability. These efforts are driven by the growing demand for versatile chemical building blocks that can be tailored for diverse applications.
In conclusion, 4-(3-methyl=1=2=4=oxadiazol=5=yl)benzaldehyde) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and improve synthetic methods for this compound, its role in advancing science and technology is likely to expand further.
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